molecular formula C14H10N2OS2 B5848692 9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one

9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one

Cat. No. B5848692
M. Wt: 286.4 g/mol
InChI Key: KVOSSSQZGFFJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one, also known as DMNT, is a heterocyclic compound with potential applications in the field of medicinal chemistry. It is a thienopyrimidine derivative that has been synthesized through various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one is not fully understood. However, it has been suggested that 9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one has also been reported to inhibit the activity of various enzymes and proteins involved in cancer progression, including matrix metalloproteinases and cyclooxygenase-2.
Biochemical and Physiological Effects:
9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one has also been shown to inhibit the production of inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, 9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one has been reported to have anti-bacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit potent anti-cancer and anti-inflammatory activities. However, 9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. 9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one may also have some toxicity concerns, which need to be further investigated.

Future Directions

There are several future directions for 9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one research. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method and develop more potent analogs. 9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one could also be evaluated for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one is a heterocyclic compound with potential applications in the field of medicinal chemistry. It has been synthesized through various methods and has shown promising results in scientific research. 9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one exhibits anti-cancer, anti-inflammatory, and anti-bacterial activities and has been suggested as a potential drug candidate for the treatment of cancer and other diseases. However, further research is needed to fully understand its mechanism of action and toxicity profile.

Synthesis Methods

9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one can be synthesized through various methods, including the reaction of 4-chloro-1,8-naphthalic anhydride with 2-mercaptothiophene followed by the reaction with guanidine carbonate. Another method involves the reaction of 2,5-dibromo-1,4-benzoquinone with 2-mercaptothiophene followed by the reaction with guanidine carbonate. The synthesis of 9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one through these methods has been reported in several scientific studies.

Scientific Research Applications

9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. 9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one has also been reported to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer cells. It has been suggested that 9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one could be used as a potential drug candidate for the treatment of cancer and other diseases.

properties

IUPAC Name

14-sulfanylidene-11-thia-13,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,12(17)-pentaen-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS2/c17-12-11-10-8-4-2-1-3-7(8)5-6-9(10)19-13(11)16-14(18)15-12/h1-4H,5-6H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOSSSQZGFFJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)C4=C(S2)NC(=S)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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